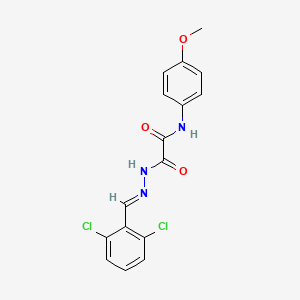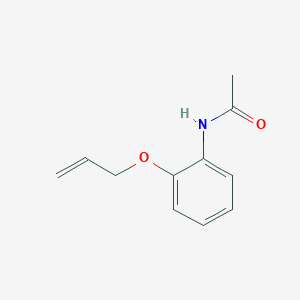![molecular formula C24H28N6O6 B15075665 N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of two hydrazide groups connected by a decane chain, with each hydrazide group further bonded to a 3-nitrophenyl group through a methylene bridge. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’~1~,N’~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N’~1~,N’~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance
Propiedades
Fórmula molecular |
C24H28N6O6 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C24H28N6O6/c31-23(27-25-17-19-9-7-11-21(15-19)29(33)34)13-5-3-1-2-4-6-14-24(32)28-26-18-20-10-8-12-22(16-20)30(35)36/h7-12,15-18H,1-6,13-14H2,(H,27,31)(H,28,32)/b25-17+,26-18+ |
Clave InChI |
JKIGHVCIFRYFOO-RPCRKUJJSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


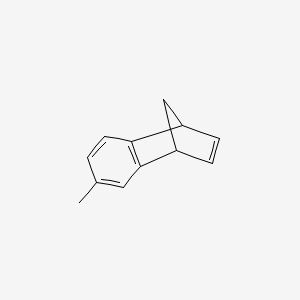
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
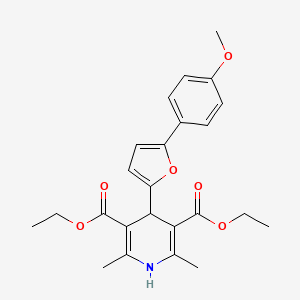
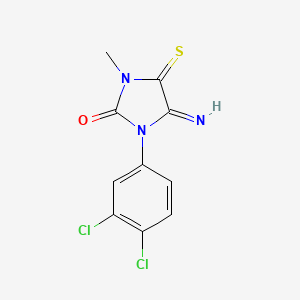
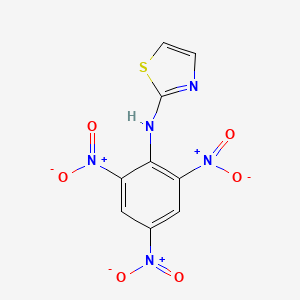
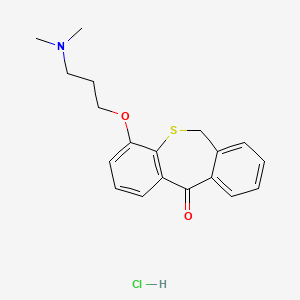
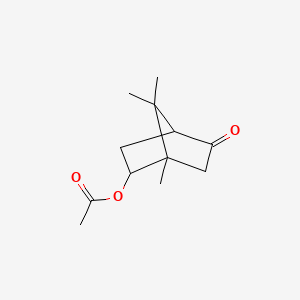
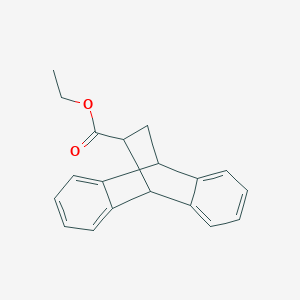
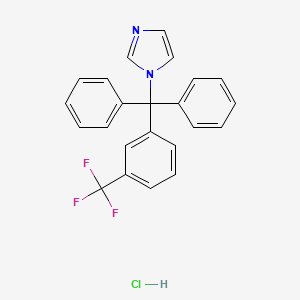
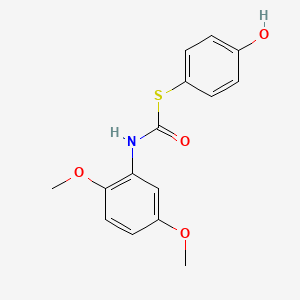
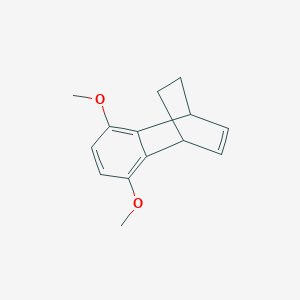
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
